molecular formula C14H11N5 B1415320 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile CAS No. 2197063-11-7

5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile

Cat. No. B1415320
CAS RN: 2197063-11-7
M. Wt: 249.27 g/mol
InChI Key: WAAAZVGBGQBHNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile”, involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms . This structure is common in a wide range of synthesized drugs .

Scientific Research Applications

Pharmaceutical Research

“5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile” may have potential applications in pharmaceutical research due to its structural similarity to pyrazole derivatives, which have been studied for their biological activities. Pyrazole derivatives have shown moderate antifungal and antibacterial activities against various fungi and bacteria . This suggests that the compound could be explored for its antimicrobial properties.

Antitubercular Activity

Given that certain imidazole-containing compounds, which share a similar heterocyclic structure with pyrazoles, have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis , it is plausible that “5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile” could also be investigated for potential antitubercular properties.

Synthesis of Novel Compounds

The compound could be used as a precursor in the synthesis of novel compounds. For instance, pyrazole derivatives have been employed in the synthesis of various pharmacologically active molecules . The compound’s unique structure might offer new pathways for creating innovative therapeutic agents.

Future Directions

The future directions for “5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile” could involve further exploration of its potential applications in various fields of research and industry. Additionally, the development of new synthetic methods and strategies for the construction of diverse heterocyclic or fused heterocyclic scaffolds using 5-amino-pyrazoles could be a promising area of future research .

properties

IUPAC Name

5-amino-3-methyl-1-quinolin-5-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-9-11(8-15)14(16)19(18-9)13-6-2-5-12-10(13)4-3-7-17-12/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAAZVGBGQBHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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